molecular formula C13H10BrFOZn B14885420 4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide

4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14885420
M. Wt: 346.5 g/mol
InChI Key: PIJQFFWHWTZLDI-UHFFFAOYSA-M
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Description

4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(4’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:

4-[(4’-Fluorophenoxy)methyl]bromobenzene+Zn4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide\text{4-[(4'-Fluorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(4'-Fluorophenoxy)methyl]phenylzinc bromide} 4-[(4’-Fluorophenoxy)methyl]bromobenzene+Zn→4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of 4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide is scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used to facilitate cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organozinc compounds.

    Temperature: Reactions are typically carried out at room temperature to moderate temperatures (20-50°C).

Major Products

The major products formed from reactions involving 4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a tool for modifying biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and the nature of the electrophilic partner. The molecular targets and pathways involved are primarily determined by the specific reaction being carried out.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4’-Morpholino)methyl]phenylzinc iodide
  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide

Uniqueness

4-[(4’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, where high precision and efficiency are required.

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-4-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

PIJQFFWHWTZLDI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)COC2=CC=C(C=C2)F.[Zn+]Br

Origin of Product

United States

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